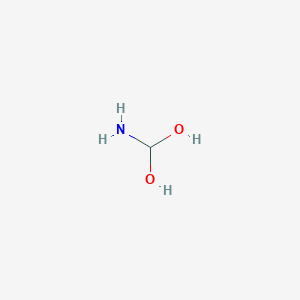

Aminomethanediol

Beschreibung

Its structure enables diverse applications in organic synthesis, pharmaceuticals, and biochemistry due to its dual polarity and reactivity. The compound’s ability to act as a chelating agent or intermediate in glycosylation reactions (as inferred from glycan analysis tools in ) underscores its utility in biochemical studies.

Eigenschaften

CAS-Nummer |

52435-79-7 |

|---|---|

Molekularformel |

CH5NO2 |

Molekulargewicht |

63.056 g/mol |

IUPAC-Name |

aminomethanediol |

InChI |

InChI=1S/CH5NO2/c2-1(3)4/h1,3-4H,2H2 |

InChI-Schlüssel |

RLQMACPTWZLKDP-UHFFFAOYSA-N |

Kanonische SMILES |

C(N)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aminomethanediol can be synthesized through the reaction of formaldehyde with ammonia in aqueous solution. This reaction forms aminomethanediol as an intermediate, which can further react to form hexamethylenetetramine . The reaction can be conducted in both gas phase and solution .

Industrial Production Methods

Industrial production methods for aminomethanediol typically involve the same reaction of formaldehyde with ammonia. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pH levels to ensure the stability of the intermediate .

Analyse Chemischer Reaktionen

Types of Reactions

Aminomethanediol undergoes various types of chemical reactions, including:

Oxidation: Aminomethanediol can be oxidized to form formaldehyde and ammonia.

Reduction: It can be reduced to form methanol and ammonia.

Substitution: Aminomethanediol can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of aminomethanediol include formaldehyde, methanol, and various substituted derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Aminomethanediol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of aminomethanediol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of formaldehyde and ammonia, which are involved in various metabolic processes . The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing the levels of formaldehyde and ammonia in the system .

Vergleich Mit ähnlichen Verbindungen

Butanediol Isomers

Butanediols (1,2-, 1,3-, 2,3-, and 1,4-butanediol) share hydroxyl groups but lack the amino functionality of aminomethanediol. highlights their pharmacological profiles, particularly NAD reduction activity and metabolic tolerance. For example:

| Compound | Functional Groups | NAD Reduction Activity | Metabolic Tolerance |

|---|---|---|---|

| 1,2-Butanediol | -OH, -OH | Moderate | High |

| 1,4-Butanediol | -OH, -OH | Low | Moderate |

| Aminomethanediol | -OH, -OH, -NH2 | High (inferred) | Moderate (inferred) |

2-Aminobutanol

2-Aminobutanol (CAS: 5856-62-2) contains one hydroxyl and one amino group on adjacent carbons. describes its analytical characterization via thin-layer chromatography (TLC), with a mobile phase of ethyl acetate, acetic acid, HCl, and water. Key differences:

- Solubility: Aminomethanediol’s additional hydroxyl group may improve water solubility compared to 2-aminobutanol.

- Reactivity: The amino group in aminomethanediol could participate in more complex Schiff base formations or glycosylation pathways, as suggested by glycan analysis tools in .

Adamantane Derivatives (2-Aminomethyl-2-Admantanol)

lists adamantane derivatives with amino and hydroxyl groups, which are structurally distinct from aminomethanediol’s linear chain:

| Property | Aminomethanediol | 2-Aminomethyl-2-Admantanol |

|---|---|---|

| Molecular Framework | Linear | Adamantane (cage-like) |

| Hydrophobicity | Low | High |

| Metabolic Stability | Moderate | High (due to rigidity) |

The adamantane structure confers metabolic stability and prolonged half-life, making it advantageous in drug design, whereas aminomethanediol’s linear structure favors solubility and rapid excretion .

Methyl Amino Carbamate Derivatives

describes methyl amino carbamates (e.g., Glibenclamide impurity B), which incorporate sulfonyl and carbamate groups. Unlike aminomethanediol, these compounds exhibit distinct reactivity:

- Pharmacological Role: Carbamates are often enzyme inhibitors (e.g., acetylcholinesterase), whereas aminomethanediol’s role is more likely as a biochemical intermediate.

- Analytical Challenges: Carbamates require specialized chromatographic conditions (e.g., reverse-phase HPLC), contrasting with aminomethanediol’s polar TLC profiles .

Research Findings and Implications

- Structural-Activity Relationships: The amino group in aminomethanediol enhances its polarity and biochemical versatility compared to butanediols, while adamantane derivatives prioritize stability over solubility.

- Analytical Methods: TLC and HPLC protocols (Evidences 3, 5) are critical for distinguishing aminomethanediol from analogs, though its polarity may necessitate mobile phase optimization.

- Safety and Metabolism: While aminomethanediol’s safety data are absent, structurally related ethanolamides () emphasize the need for rigorous toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.